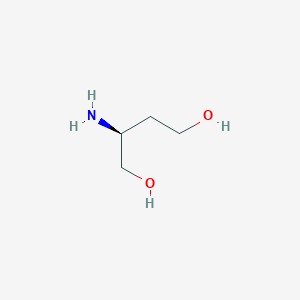

(2S)-2-aminobutane-1,4-diol

Description

BenchChem offers high-quality (2S)-2-aminobutane-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-aminobutane-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVXNWDSBYQSA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558978 | |

| Record name | (2S)-2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10405-07-9 | |

| Record name | (2S)-2-Amino-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10405-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2-aminobutane-1,4-diol: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-aminobutane-1,4-diol, a chiral amino alcohol, is a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a primary amine, two hydroxyl groups, and a defined stereocenter, makes it an attractive precursor for the synthesis of complex chiral molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (2S)-2-aminobutane-1,4-diol, offering insights for its effective utilization in research and drug development.

Chemical Structure and Stereochemistry

(2S)-2-aminobutane-1,4-diol, with the IUPAC name (2S)-2-aminobutane-1,4-diol, possesses a stereogenic center at the C2 position, conferring it with optical activity.[1] This specific 'S' configuration is crucial for its role in asymmetric synthesis, where it can be used to introduce chirality into a target molecule, influencing its biological activity.

Key Structural Identifiers:

-

CAS Number: 10405-07-9

-

Molecular Formula: C₄H₁₁NO₂

-

Molecular Weight: 105.14 g/mol

-

SMILES: C(CO)N

-

InChI Key: PYBVXNWDSBYQSA-BYPYZUCNSA-N[1]

The molecule's structure, with its amino and hydroxyl functional groups, allows for a variety of chemical transformations, making it a flexible synthon for creating diverse molecular architectures.

Visualization of the Chemical Structure of (2S)-2-aminobutane-1,4-diol

Caption: Conceptual workflow for the synthesis of (2S)-2-aminobutane-1,4-diol from L-aspartic acid.

Experimental Protocol: Reduction of a Protected L-Aspartic Acid Derivative (Illustrative)

The following is an illustrative protocol based on general procedures for the reduction of amino acids. [2]Specific reaction conditions may require optimization.

Step 1: Protection of L-Aspartic Acid

-

Suspend L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acids and amino group.

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction by acidifying the mixture and extracting the protected amino acid with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 2: Reduction of the Protected L-Aspartic Acid

-

Dissolve the protected L-aspartic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a strong reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)) to the reaction mixture. Caution: These reagents are highly reactive and should be handled with extreme care.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C.

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the protected (2S)-2-aminobutane-1,4-diol.

Step 3: Deprotection of the Amino Group

-

Dissolve the protected diol in a suitable solvent.

-

For a Boc-protected amine, add a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent) and stir at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the final product, (2S)-2-aminobutane-1,4-diol, by a suitable method such as column chromatography or distillation under high vacuum.

Applications in Drug Development and Asymmetric Synthesis

The trifunctional nature and defined stereochemistry of (2S)-2-aminobutane-1,4-diol make it a valuable chiral building block in the synthesis of a wide range of biologically active molecules.

As a Chiral Auxiliary and Ligand

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. 3-2-aminobutane-1,4-diol can be utilized to form chiral auxiliaries, for instance, by reacting with a carbonyl compound to form a chiral oxazolidine. This auxiliary can then be used to control the stereochemical outcome of reactions such as alkylations or aldol additions.

Furthermore, the amino and hydroxyl groups can be functionalized to create chiral ligands for metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of transformations like asymmetric hydrogenation or carbon-carbon bond formation.

Precursor for Chiral Pharmaceuticals

While specific examples of marketed drugs containing the (2S)-2-aminobutane-1,4-diol moiety are not readily found in a direct search, its structural motifs are present in various classes of therapeutic agents. Its potential as a precursor is significant in the synthesis of:

-

Antiviral Agents: Many antiviral drugs, particularly nucleoside and nucleotide analogs, incorporate chiral aminodiol or similar structures. The stereochemistry of these building blocks is often critical for their interaction with viral enzymes.

-

Anticancer Agents: The development of novel anticancer drugs often involves the synthesis of complex chiral molecules that can selectively target cancer cells. (2S)-2-aminobutane-1,4-diol can serve as a starting material for the synthesis of such compounds.

-

Antibiotics: The structural diversity of antibiotics is vast, and many contain chiral centers. The use of chiral building blocks like (2S)-2-aminobutane-1,4-diol can facilitate the efficient synthesis of new antibiotic candidates.

The synthesis of (S)-2-aminobutanol, a related chiral amino alcohol, is a key step in the production of the anti-tuberculosis drug ethambutol, highlighting the importance of such chiral building blocks in pharmaceutical manufacturing. [4]

Safety and Handling

Detailed safety information for (2S)-2-aminobutane-1,4-diol is not extensively available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

(2S)-2-aminobutane-1,4-diol is a chiral building block with significant potential in asymmetric synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex molecules. While publicly available data on its specific physical and spectroscopic properties are limited, its synthesis from readily available chiral precursors like L-aspartic acid is a viable and established strategy. For researchers and drug development professionals, (2S)-2-aminobutane-1,4-diol represents a valuable tool for the construction of novel, enantiomerically pure pharmaceutical candidates. Further research into its applications and the full characterization of its properties will undoubtedly expand its utility in the field of organic and medicinal chemistry.

References

- CN105481703A - Method for synthesizing (S)

- CN105061224A - Synthetic method of L-2-aminobutanol - Google P

-

1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem. (URL: [Link])

- US3944617A - Synthesis of dl-2-amino-1-butanol - Google P

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC. (URL: [Link])

-

2 - Organic Syntheses Procedure. (URL: [Link])

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. - eScholarship.org. (URL: [Link])

-

Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones - PubMed Central. (URL: [Link])

-

A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. (URL: [Link])

-

Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed. (URL: [Link])

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (URL: [Link])

-

Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. (URL: [Link])

-

(PDF) Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data - ResearchGate. (URL: [Link])

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (URL: [Link])

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (URL: [Link])

-

Chiral auxiliary - Wikipedia. (URL: [Link])

-

Neumann et al - ChemRxiv. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of l -Aspartic Acid Complexes with Metals of the Lanthanides Family - ResearchGate. (URL: [Link])

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

-

(2S)-2-Amino-1,4-butanediol - PubChem. (URL: [Link])

Sources

- 1. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral Amino Alcohol Building Blocks for Drug Discovery

Abstract

Chiral amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of active pharmaceutical ingredients (APIs). Their significance lies in the precise three-dimensional arrangement of the amine and alcohol functionalities, which is frequently essential for selective interaction with biological targets like enzymes and receptors.[1] This stereochemical specificity is a critical determinant of a drug's efficacy and safety profile. This guide provides a comprehensive overview of the discovery, synthesis, and application of these invaluable building blocks for professionals in drug development. We will delve into key synthetic strategies, including chiral pool synthesis and asymmetric reduction, and present detailed experimental protocols.

The Fundamental Importance of Chirality in Amino Alcohols

Amino alcohols are organic compounds characterized by the presence of both an amine (-NH₂) and an alcohol (-OH) functional group. When the carbon atoms to which these groups are attached are stereocenters, the molecule is chiral, existing as a pair of non-superimposable mirror images called enantiomers. This "handedness" is of paramount importance in drug design because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselective interactions, meaning one enantiomer of a drug molecule may bind far more effectively to its target than the other.[2][3]

The 1,2-amino alcohol motif, where the functional groups are on adjacent carbons, is particularly prevalent in pharmaceuticals.[4] This structural unit is a key feature in a wide range of therapeutic agents, including beta-blockers, antivirals, and anticancer drugs.[1][5] The development of efficient and scalable methods for producing enantiomerically pure amino alcohols is therefore a critical endeavor in the pharmaceutical industry.[1]

Key Synthetic Strategies for Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic chemistry.[6] Several powerful strategies have been developed to address this, each with its own advantages and limitations.

Chiral Pool Synthesis

This approach utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials.[7] For example, α-amino acids can be reduced to their corresponding chiral amino alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[8][] While effective, the use of powerful hydrides like LiAlH₄ can be expensive and pose risks at a large scale, making them more suitable for laboratory applications.[8]

Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules from achiral starting materials through the use of chiral catalysts or auxiliaries.[7][] This is often a more flexible and scalable approach than chiral pool synthesis.

-

Asymmetric Reduction of α-Amino Ketones: This is a highly effective method for producing chiral amino alcohols. The use of chiral catalysts, such as those based on rhodium (e.g., DuPHOS) or ruthenium (e.g., Noyori's catalyst), can achieve high enantioselectivity.[11]

-

Asymmetric Aminohydroxylation of Olefins: This method introduces both the amine and alcohol groups across a double bond in a stereocontrolled manner.

-

Ring-Opening of Epoxides: The nucleophilic attack of an amine on a chiral epoxide is a common method for synthesizing 1,2-amino alcohols.[4]

Biocatalysis

The use of enzymes as catalysts offers several advantages, including high enantioselectivity and mild reaction conditions.[12] For instance, dehydrogenases can be used for the reductive amination of keto acids to produce chiral amino acids, which can then be reduced to the corresponding amino alcohols.[13]

A comparison of these synthetic methodologies is presented in the table below:

| Synthetic Strategy | Advantages | Disadvantages | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Readily available starting materials. | Limited structural diversity. | LiAlH₄, NaBH₄ |

| Asymmetric Reduction | High enantioselectivity, scalable. | Catalyst cost and sensitivity. | Chiral Rhodium and Ruthenium catalysts |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild conditions. | Substrate specificity, enzyme stability. | Dehydrogenases, Transaminases |

Applications in Drug Discovery: Notable Examples

The prevalence of the chiral amino alcohol motif in successful drugs underscores its importance as a "privileged scaffold" in medicinal chemistry.

| Drug | Therapeutic Class | Chiral Amino Alcohol Building Block |

| Propranolol | Beta-blocker | (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol |

| Taxol (Paclitaxel) | Anticancer | Phenylisoserine side chain |

| Epinephrine | Vasopressor | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol |

| (R)-Salbutamol | Bronchodilator | (R)-4-(1-hydroxy-2-(tert-butylamino)ethyl)benzene-1,2-diol |

| Atazanavir | HIV Protease Inhibitor | Contains a hydroxyethylamine core |

(Data sourced from multiple references, including[1][5][6])

The hydroxyethylamine core, a type of 1,2-amino alcohol, is particularly effective at inhibiting aspartic protease enzymes, making it a crucial component in many anti-HIV drugs.[5]

Experimental Protocol: Asymmetric Hydrogenation of an Amidoacrylate

This section provides a detailed, step-by-step methodology for a key transformation in the synthesis of a chiral amino acid derivative, a precursor to a chiral amino alcohol.

Synthesis of (2S)-2-acetylamino-3-(2-fluoro-4-methylphenyl)propionic acid methyl ester

-

Reaction Setup: In an oven-dried Parr hydrogenation vial, dissolve the amidoacrylate starting material (13.40 g, 53.32 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: To this solution, add the chiral catalyst, (+)-1,2-Bis((2S,5S)-2,5-diethyl phospholano)benzene(cyclooctadiene)rhodium (I) trifluoromethanesulfonate (38 mg, 53.32 μmol).

-

Hydrogenation: Place the vial in a Parr pressure reactor. Evacuate the vessel and flush with argon five times. Subsequently, evacuate and flood with hydrogen gas five times.

-

Reaction Conditions: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring under a hydrogen atmosphere.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated and purified by appropriate chromatographic methods to yield the desired chiral product.

(This protocol is adapted from a published procedure[11])

Characterization and Quality Control

Ensuring the enantiomeric purity of chiral building blocks is critical. Modern analytical techniques are employed for this purpose:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or derivatization with chiral agents like Mosher's acid allows for the determination of enantiomeric excess.[7]

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound, which can be used to determine the optical purity.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral amino alcohol building block.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral Building Blocks Selection - Enamine [enamine.net]

- 8. jocpr.com [jocpr.com]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Difference between L-Aspartol and (S)-2-aminobutane-1,4-diol

An In-Depth Technical Guide to (S)-2-aminobutane-1,4-diol: Unraveling the Nomenclature of L-Aspartol

Abstract

In the landscape of chemical synthesis and drug development, precise molecular identification is paramount. Ambiguities in nomenclature can lead to significant setbacks in research and manufacturing. This technical guide addresses the query regarding the difference between "L-Aspartol" and "(S)-2-aminobutane-1,4-diol." We establish that these terms refer to the identical chiral molecule, with the former being a trivial name derived from its precursor and the latter being its systematic IUPAC designation. This whitepaper provides a comprehensive profile of this molecule, including its structure, stereochemistry, synthesis from L-aspartic acid, and its applications as a versatile chiral building block. Detailed experimental protocols for its synthesis and analytical characterization are provided to empower researchers with actionable, field-proven methodologies.

Introduction: The Primacy of Precise Nomenclature

The language of chemistry is built upon a foundation of systematic nomenclature that ensures a molecule's structure can be unambiguously derived from its name. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework. However, trivial or common names, often rooted in a molecule's historical source or chemical lineage, remain prevalent. While convenient, these names can create confusion.

This guide focuses on a specific case: the molecule referred to as both L-Aspartol and (S)-2-aminobutane-1,4-diol . Our core directive is to clarify that these are not two different substances, but rather two names for the same enantiomerically pure compound. "L-Aspartol" is a name that logically suggests its origin via the chemical reduction of the naturally occurring amino acid, L-aspartic acid. Conversely, "(S)-2-aminobutane-1,4-diol" is the systematic name that precisely describes its molecular architecture: a four-carbon chain (butane) with hydroxyl groups at positions 1 and 4, and an amine group at position 2, with a specific spatial arrangement denoted as (S).

Understanding this single entity through the lens of its dual nomenclature is critical for researchers sourcing reagents, designing synthetic pathways, and interpreting analytical data.

Comprehensive Compound Profile

Structure and Stereochemical Assignment

The identity of the molecule is defined by its structure. The chiral center at the second carbon (C2) is fundamental to its properties and applications. The (S) configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment for (S)-2-aminobutane-1,4-diol:

-

-NH₂ (highest atomic number)

-

-CH₂OH (the C1 branch)

-

-CH₂CH₂OH (the C3-C4 branch)

-

-H (lowest atomic number, oriented away from the viewer)

Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, confirming the (S)-stereochemistry.

Figure 2: Conceptual synthetic pathway from L-aspartic acid to (S)-2-aminobutane-1,4-diol via reduction.

Experimental Protocol: Synthesis via Reduction of L-Aspartic Acid Dimethyl Ester

Direct reduction of a di-acid with powerful hydrides can be challenging. A more controlled and higher-yielding approach involves the esterification of the carboxylic acids followed by reduction. This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product against known standards.

Causality: The esterification step is crucial because esters are more readily reduced by agents like Lithium Aluminum Hydride (LiAlH₄) than carboxylic acids, leading to cleaner reactions and higher yields. The use of an anhydrous solvent is mandatory as LiAlH₄ reacts violently with water.

Methodology:

-

Step 1: Esterification of L-Aspartic Acid

-

Suspend L-aspartic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly bubble dry HCl gas through the suspension or add thionyl chloride (2.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield L-aspartic acid dimethyl ester hydrochloride as a white solid.

-

-

Step 2: Reduction of the Di-ester

-

WARNING: Perform this step in a certified fume hood. LiAlH₄ is a highly reactive and pyrophoric reagent.

-

Prepare a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (N₂ or Ar).

-

Cool the LiAlH₄ suspension to 0 °C.

-

Dissolve the L-aspartic acid dimethyl ester hydrochloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Control the addition rate to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, then gently reflux for 2 hours to ensure complete reduction.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction cautiously by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the filter cake thoroughly with THF.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography (e.g., using a polar solvent system like Dichloromethane/Methanol with a small amount of ammonium hydroxide) to yield pure (S)-2-aminobutane-1,4-diol.

-

Applications in Drug Development and Chiral Synthesis

(S)-2-aminobutane-1,4-diol is not typically used as a therapeutic agent itself. Its value lies in its identity as a chiral building block . The defined stereocenter and the two distinct hydroxyl groups, along with the amino group, provide three points for synthetic modification. This makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules, including:

-

Chiral Ligands: For use in asymmetric catalysis.

-

Pharmaceutical Intermediates: As a fragment in the total synthesis of complex drug targets where the stereochemistry at the C2 position is crucial for biological activity.

-

Novel Amino Acid Analogs: For incorporation into peptidomimetics.

Analytical Validation

Confirming the identity and enantiomeric purity of the synthesized product is a critical, non-negotiable step in any synthetic workflow.

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

Causality: Standard HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required, which interacts diastereomerically with the two enantiomers, leading to different retention times. Derivatization of the amino group is often necessary to introduce a chromophore for UV detection and to enhance interaction with the CSP.

Methodology:

-

Step 1: Derivatization (Example with Dansyl Chloride)

-

Dissolve a small sample (approx. 1 mg) of the synthesized (S)-2-aminobutane-1,4-diol in 1 mL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9).

-

Add a solution of dansyl chloride in acetone (1.5 eq).

-

Stir the reaction in the dark at room temperature for 1-2 hours.

-

Quench any remaining dansyl chloride with a small amount of a secondary amine like diethylamine.

-

The derivatized sample is now ready for HPLC analysis.

-

-

Step 2: HPLC Analysis

-

Instrument: High-Performance Liquid Chromatography system with UV detector.

-

Chiral Column: e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v), optimized for the specific column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Inject the derivatized sample. Compare the retention time of the major peak to a certified standard of the derivatized (S)-enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks.

-

Conclusion

The perceived difference between L-Aspartol and (S)-2-aminobutane-1,4-diol is a matter of nomenclature, not chemistry. They are one and the same: a valuable, enantiomerically pure C4 amino diol derived from L-aspartic acid. For the research scientist and drug development professional, understanding both its systematic IUPAC name for unambiguous structural identification and its common name for recognizing its synthetic lineage is crucial. Its utility as a versatile chiral building block, underscored by robust synthetic and analytical protocols, cements its place as an important tool in the arsenal of the modern synthetic chemist.

References

- J&K Scientific LLC. (2023, December 20). L-Aspartic Acid: Synthesis and Applications.

- Okchem. (2024, October 24). Material Properties of L-Aspartic Acid.

-

Wikipedia. (n.d.). Aspartic acid. Retrieved from [Link].

-

ResearchGate. (n.d.). Structure of aspartame (N-L-α-aspartyl-L-phenylalanine 1-methyl ester). Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). L-aspartate(1-). PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Butene-1,4-diol. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Aminobutane-1,3-diol. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 1-Aminobutane-1,4-diol. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Aspartame. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). L-Aspartic Acid. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Marine-derived L-asparaginase: unlocking marine power in anti-tumor therapeutics. PubMed Central. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C4H11N. Retrieved from [Link].

-

PubMed. (n.d.). Synthesis and characteristics of an aspartame analogue, L-asparaginyl L-3-phenyllactic acid methyl ester. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-1,4-butanediol. PubChem Compound Database. Retrieved from [Link].

Technical Safety Guide: 2-Amino-1,4-Butanediol (Homoserinol)

Part 1: Executive Technical Summary & Disambiguation[1]

CRITICAL DISAMBIGUATION WARNING: Do NOT confuse this compound with 1,4-Butanediol (BDO, CAS 110-63-4) .

-

1,4-Butanediol is a controlled substance precursor (GHB prodrug) and a common industrial solvent.[1]

-

2-Amino-1,4-butanediol (Homoserinol) is a chiral amino-alcohol building block used in advanced organic synthesis.

-

Distinction: The presence of the C2-amino group drastically alters the chemical reactivity, toxicity profile, and regulatory status.

The Molecule at a Glance

2-Amino-1,4-butanediol (also known as Homoserinol) is the reduced alcohol derivative of the amino acid Homoserine. In drug discovery, it serves as a high-value chiral scaffold . Its structure features a primary amine and two hydroxyl groups, offering three distinct nucleophilic sites. This "trifunctional" nature makes it ideal for synthesizing heterocyclic cores (e.g., pyrrolidines, oxazolines) found in antiviral and antibiotic candidates.

However, its utility comes with specific handling challenges: it is hygroscopic , prone to oxidation , and functions as a strong chelator , which can complicate metal-catalyzed cross-couplings if not properly masked.

Part 2: Chemical Identity & Physical Properties[3][4]

The following data aggregates physicochemical constants for the (S)-enantiomer, the most common form used in chiral synthesis.

| Property | Data | Notes |

| IUPAC Name | (2S)-2-Aminobutane-1,4-diol | |

| Common Synonyms | L-Homoserinol; (S)-2-Amino-1,4-butanediol | |

| CAS Number | 10405-07-9 (S-isomer) | Racemic: 61475-29-8 |

| Molecular Formula | C₄H₁₁NO₂ | |

| Molecular Weight | 105.14 g/mol | |

| Appearance | Colorless viscous liquid or waxy solid | Highly hygroscopic |

| Solubility | Water (Miscible), Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, Et₂O) |

| pKa (Conjugate Acid) | ~9.5 (Amine) | Estimated based on amino-alcohol analogs |

| Chirality | S-configuration (derived from L-Aspartic acid) |

Part 3: Hazard Identification & Toxicology (GHS)

While less volatile than simple amines, 2-amino-1,4-butanediol poses significant contact hazards due to its basicity and ability to penetrate biological membranes.

GHS Classification[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Toxicology Insight

-

Mechanism of Action: As an amino alcohol, the compound is basic. Upon contact with mucous membranes, it can saponify fats and denature proteins, leading to irritation.

-

Absorption: Due to its low molecular weight and hydrophilic nature, it can be absorbed through broken skin.

-

Chronic Effects: No specific carcinogenicity data is available, but analogous amino alcohols suggest potential for sensitization upon repeated exposure.

Part 4: Safe Handling & Storage Protocol

The "Why" Behind the Protocol: Standard lab handling is insufficient because this compound is hygroscopic . Absorption of atmospheric water leads to inaccurate weighing (stoichiometry errors in synthesis) and can initiate hydrolysis of sensitive reagents (e.g., acid chlorides) used in subsequent steps.

A. Storage Architecture

-

Primary Container: Glass vial with a Teflon-lined cap.

-

Environment: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: 2–8°C (Refrigerate). Cold storage slows oxidation of the amine.

-

Secondary Containment: Desiccator cabinet with active desiccant (e.g., Drierite or P₂O₅).

B. Experimental Workflow (Self-Validating)

This protocol ensures the integrity of the reagent before it enters a reaction.

-

Visual Inspection: Check for "sweating" or liquefaction of the solid/waxy surface. If liquid is present on a supposedly solid sample, water absorption has occurred.

-

Drying (Validation Step):

-

If precise stoichiometry is required, dissolve the sample in dry Methanol.

-

Concentrate in vacuo and azeotrope with dry Toluene (3x) to remove bound water.

-

Dry under high vacuum (<1 mbar) for 4 hours.

-

-

Transfer: Weigh quickly in air, or preferably inside a glovebox if using <100 mg quantities.

C. Emergency Response

-

Eye Contact: Immediate irrigation is critical. The basic amine can cause corneal clouding. Rinse for 15 minutes.

-

Skin Contact: Wash with soap and water.[2][3] Do not use organic solvents (ethanol/acetone) as they may enhance absorption.

-

Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines).

Part 5: Application in Drug Development

To understand the safety context, one must understand the utility. 2-Amino-1,4-butanediol is rarely the final product; it is a transient intermediate.

Synthesis Pathway: It is typically generated by the reduction of Aspartic Acid derivatives. Because the starting material (Aspartic Acid) is cheap and chiral, Homoserinol is a cost-effective route to chiral drugs.

Visualization: The Synthesis & Utility Pipeline

The following diagram illustrates the flow from raw material to drug scaffold, highlighting where safety controls are most critical.

Figure 1: Synthesis pathway illustrating the origin and downstream utility of 2-amino-1,4-butanediol in generating chiral drug cores.

Part 6: Handling Decision Tree

This workflow guides the researcher on how to handle the compound based on its physical state upon retrieval from storage.

Figure 2: Decision matrix for handling hygroscopic amino-diols to ensure stoichiometric accuracy.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 108036, (S)-2-Aminobutane-1,4-diol. Retrieved from [Link]

Sources

Aspartic acid reduction to amino diol mechanism

An In-depth Technical Guide to the Reduction of Aspartic Acid to (2S)-2-Aminobutane-1,4-diol

Abstract

(2S)-2-aminobutane-1,4-diol, a chiral C4 amino diol, represents a valuable building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and chiral ligands. Its derivation from L-aspartic acid, an inexpensive and abundant chiral amino acid, offers a direct and sustainable synthetic route. However, the simultaneous presence of a primary amine and two distinct carboxylic acid functionalities presents significant chemoselectivity challenges. This guide provides an in-depth exploration of the chemical mechanisms and field-proven methodologies for the successful reduction of aspartic acid. We will dissect the causality behind strategic decisions, such as the implementation of protecting groups, the selection of specific reducing agents, and the rationale for various reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical transformation.

The Synthetic Challenge: Why Aspartic Acid Reduction Requires a Strategic Approach

Aspartic acid is an attractive chiral starting material due to its defined stereocenter and the presence of two carboxyl groups that can be converted into primary alcohols. The target molecule, (2S)-2-aminobutane-1,4-diol, is therefore a direct product of the complete reduction of both carboxylic acid moieties.

The primary challenges inherent in this transformation are:

-

Competing Reactivity: The molecule contains both acidic protons (from the carboxyl groups and the protonated amine) and nucleophilic sites (the lone pair on the nitrogen). Strong hydride-based reducing agents are also strong bases and will preferentially engage in an acid-base reaction, consuming the reagent before reduction can occur.[1][2]

-

Chemoselectivity: Reducing agents must be chosen carefully to target the carboxylic acids without reacting with other functional groups that may be introduced via protecting group strategies.

-

Low Electrophilicity of the Carboxylate: The initial deprotonation of the carboxylic acid by the hydride reagent forms a carboxylate anion. This anion is significantly less electrophilic than the parent carboxylic acid, making subsequent reduction more difficult and necessitating powerful reducing agents or activation strategies.[1]

-

Maintaining Stereochemical Integrity: The synthetic route must preserve the stereochemistry at the C2 position to be of value.

A direct reduction of unprotected aspartic acid is generally infeasible due to these competing reactions. Therefore, a robust strategy involving the transient modification of the amine functionality is paramount for a successful and high-yielding synthesis.

The Core Strategy: A Three-Act Play of Protection, Reduction, and Liberation

The most reliable pathway to synthesize the target amino diol from aspartic acid is a multi-step process. This workflow is designed to logically address the inherent chemical challenges of the starting material.

Caption: Simplified LiAlH₄ reduction mechanism.

Experimental Protocol: LiAlH₄ Reduction of N-Boc-Aspartic Acid

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of N-Boc-L-aspartic acid (1.0 eq) in anhydrous THF dropwise. Caution: Vigorous gas evolution (H₂) will occur.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature, then gently reflux for 4-6 hours, monitoring by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Caution: This is a highly exothermic process.

-

Filtration & Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(2S)-2-aminobutane-1,4-diol.

Method B: Borane Complexes (BH₃·THF or BH₃·SMe₂) - The Selective Choice

Borane is another powerful reducing agent, but it exhibits remarkable chemoselectivity. It will efficiently reduce carboxylic acids while often leaving other functional groups like esters untouched. [2][3]This makes it a valuable tool in complex molecule synthesis.

Mechanism of Action: Unlike LiAlH₄, borane (BH₃) is a Lewis acid and acts as an electrophile. [4]1. Activation: The borane coordinates to the carbonyl oxygen, activating the carboxyl group. 2. Intermediate Formation: A series of steps involving hydride transfer and reaction with additional borane molecules leads to a triacyloxyborane intermediate. 3. Reduction: This intermediate is then reduced to the alcohol upon workup. The reaction avoids the formation of a free aldehyde intermediate in the same way LiAlH₄ does.

Experimental Protocol: Borane Reduction of N-Boc-Aspartic Acid

-

Setup: Dissolve N-Boc-L-aspartic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Addition of Reagent: Cool the solution to 0 °C. Add borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF, ~3.0-4.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then stir at reflux for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases. Caution: Effervescence occurs.

-

Isolation: Remove the solvents under reduced pressure. The resulting residue can then be purified by column chromatography.

Method C: Sodium Borohydride with Additives (NaBH₄/I₂) - The Mild Alternative

Sodium borohydride (NaBH₄) is a mild reducing agent that, on its own, does not reduce carboxylic acids. [5][6]However, its reactivity can be enhanced by the addition of additives. The NaBH₄/I₂ system is a particularly effective and convenient method for the reduction of amino acids. [7]The reaction in situ is believed to generate borane or related reactive species.

Experimental Protocol: NaBH₄/I₂ Reduction of N-Boc-Aspartic Acid

-

Setup: Dissolve N-Boc-L-aspartic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Addition of NaBH₄: Add sodium borohydride (3.0 eq) portion-wise at room temperature.

-

Addition of Iodine: Cool the suspension to 0 °C. Slowly add a solution of iodine (I₂, 1.5 eq) in THF dropwise. The reaction mixture will typically decolorize.

-

Reaction: After the addition is complete, stir the reaction at reflux for 3-5 hours until the starting material is consumed (TLC analysis).

-

Workup: Cool the mixture to 0 °C and add 3M HCl to adjust the pH to ~2.

-

Extraction & Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry over Na₂SO₄, filter, and concentrate to give the desired product.

Act III: Deprotection - Unveiling the Final Product

The final step is the removal of the N-protecting group to yield the target amino diol. The conditions for this step are dictated by the protecting group used.

-

For N-Boc: The Boc group is labile to acid. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane or methanol at room temperature is highly effective.

-

For N-Cbz: The Cbz group is typically removed by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C). This method is clean and efficient.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical decision point in the synthesis. The following table summarizes the key operational parameters and considerations for each method.

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF / BH₃·SMe₂) | Sodium Borohydride/Iodine (NaBH₄/I₂) |

| Reactivity | Extremely High | High | Moderate (Generated in situ) |

| Chemoselectivity | Low (Reduces most carbonyls) | High (Selective for COOH) [2] | Good (Selective for COOH) [7] |

| Safety Profile | Pyrophoric, reacts violently with water | Flammable, more stable than LiAlH₄ | Relatively safe, benchtop reagent |

| Workup | Difficult (Exothermic quench) | Straightforward (Methanol quench) | Straightforward (Acid quench) |

| Typical Yield | Very Good to Excellent | Good to Excellent | Good |

| Primary Advantage | Raw Power & Effectiveness | Excellent Chemoselectivity & Safety | Cost-Effectiveness & Safety [6][7] |

| Primary Disadvantage | Handling Hazards & Lack of Selectivity | Cost, Stability (THF complex) | May require longer reaction times |

Conclusion

The reduction of aspartic acid to (2S)-2-aminobutane-1,4-diol is a foundational transformation for accessing valuable chiral synthons. A successful synthesis hinges on a strategic, multi-step approach that addresses the inherent reactivity of the amino acid substrate. By employing a robust N-protection strategy, chemists can unlock a suite of powerful reducing agents to efficiently convert both carboxylic acid groups. While lithium aluminum hydride offers a potent and direct reduction, borane complexes provide a safer and more chemoselective alternative. The NaBH₄/I₂ system stands out as a cost-effective and operationally simple method. The selection of a specific protocol should be guided by the scale of the reaction, the available laboratory equipment, safety considerations, and the presence of other functional groups in more complex derivatives. This guide provides the mechanistic understanding and practical protocols necessary for researchers to confidently approach this synthesis.

References

-

Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Primary Alcohols: Hydride Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Available at: [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Britannica. (2026, January 22). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

-

Organic Chemistry Reactions. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Available at: [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

Tamura, M., Tamura, R., Takeda, Y., Nakagawa, Y., & Tomishige, K. (2015). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Catalysis Science & Technology, 5(3), 1435-1446. Available at: [Link]

-

DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids with Polymer-Derived Microenvironments. Retrieved from [Link]

-

de Vries, J. G., & de Vries, A. H. M. (2016). Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. Green Chemistry, 18(16), 4442-4447. Available at: [Link]

-

ResearchGate. (2015). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from [Link]

Sources

- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (S)-2-Aminobutane-1,4-diol from L-Aspartic Acid

Abstract

(S)-2-aminobutane-1,4-diol is a valuable chiral building block in medicinal chemistry, often utilized as a precursor for synthesizing complex molecules with specific stereochemical requirements. This document provides a detailed guide for the stereoselective reduction of both carboxylic acid functionalities of L-aspartic acid to yield (S)-2-aminobutane-1,4-diol. The protocol emphasizes the retention of the critical C2 stereocenter. We present two robust methods utilizing common, powerful reducing agents: Lithium Aluminum Hydride (LAH) and Borane complexes. This guide explains the underlying chemical principles, provides step-by-step experimental protocols, and addresses critical safety considerations.

Introduction & Scientific Principles

The conversion of amino acids into chiral amino alcohols is a fundamental transformation in organic synthesis. (S)-2-aminobutane-1,4-diol, derived from the naturally abundant and inexpensive amino acid L-aspartic acid, serves as a versatile C4 chiral synthon. The primary challenge in this synthesis is the reduction of two chemically equivalent but sterically different carboxylic acid groups while preserving the stereointegrity of the α-carbon.

The choice of reducing agent is paramount. While sodium borohydride (NaBH₄) is a common reagent for reducing aldehydes and ketones, it is generally not powerful enough to reduce carboxylic acids.[1][2] Therefore, more potent hydride donors are required.

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups.[2][3][4] Its high reactivity necessitates strict anhydrous conditions as it reacts violently with water.[4][5][6]

-

Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a highly effective reagent for the reduction of carboxylic acids.[7][8][9][10] It offers different selectivity compared to LAH and is a valuable alternative.

A key mechanistic consideration is the interaction of the reducing agent with the amino acid itself. Both the carboxylic acid protons and the ammonium proton are acidic and will react with the hydride reagent in an initial acid-base reaction, consuming some of the reagent and evolving hydrogen gas. The resulting aluminate or borate complex is then reduced. It is for this reason that an excess of the reducing agent is required. While N-protection is a common strategy in peptide synthesis, direct reduction of the unprotected amino acid is often successful and more atom-economical for this transformation.[11][12][13][14]

The reduction of the carboxyl groups does not involve breaking any bonds at the C2 chiral center, thus the reaction proceeds with retention of the (S)-configuration.

Experimental Protocols & Methodologies

Two distinct protocols are presented, allowing researchers to choose based on reagent availability, scale, and safety infrastructure.

Protocol A: Reduction of L-Aspartic Acid using Lithium Aluminum Hydride (LAH)

This method is rapid and effective but requires stringent handling of the highly reactive LAH.[11]

| Reagent/Material | Grade | Supplier Example |

| L-Aspartic Acid | ≥98% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LAH) | Powder or 1M solution in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Acros Organics |

| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR Chemicals |

| Deionized Water | High Purity | In-house |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

-

Three-neck round-bottom flask (oven-dried)

-

Mechanical stirrer

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Nitrogen or Argon gas inlet

-

Dropping funnel (optional, for adding LAH solution)

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Inert Atmosphere Setup: Assemble the glassware and purge the system with dry nitrogen or argon gas. This procedure must be conducted in an efficient fume hood.

-

LAH Suspension: To the three-neck flask, add anhydrous THF (e.g., 250 mL for a 20 g scale reaction). Carefully add Lithium Aluminum Hydride (approx. 3.0 equivalents) in portions to the stirred THF. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Add L-Aspartic Acid (1.0 equivalent) slowly in small portions to the LAH suspension. Caution: This addition is exothermic and will result in vigorous evolution of hydrogen gas.[11] Maintain a slow addition rate to control the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a ninhydrin stain).

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Quench the reaction by the slow, dropwise addition of the following, allowing the effervescence to subside between additions:

-

'X' mL of water (where 'X' is the mass of LAH in grams used).

-

'X' mL of 15% (w/v) aqueous NaOH solution.

-

'3X' mL of water.

-

-

Work-up: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of THF and then ethyl acetate.

-

Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-aminobutane-1,4-diol.

Protocol B: Reduction of L-Aspartic Acid using Borane-THF Complex (BH₃·THF)

This method uses a milder reagent that is often considered safer to handle than LAH, though it is still highly reactive.

| Reagent/Material | Grade | Supplier Example |

| L-Aspartic Acid | ≥98% | Sigma-Aldrich |

| Borane-THF complex | 1M solution in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 2M aqueous solution | In-house preparation |

| Sodium Hydroxide (NaOH) | 5M aqueous solution | In-house preparation |

-

Same as for Protocol A. A dropping funnel is essential for adding the BH₃·THF solution.

-

Inert Atmosphere Setup: Assemble the oven-dried glassware and purge with dry nitrogen or argon in a fume hood.

-

Substrate Suspension: Suspend L-Aspartic Acid (1.0 equivalent) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C.

-

Reagent Addition: Slowly add the 1M BH₃·THF solution (approx. 4.0-5.0 equivalents) dropwise via a dropping funnel to the stirred suspension. Control the addition rate to manage the initial hydrogen evolution.

-

Reaction: After the addition is complete, remove the ice bath, and stir the reaction at room temperature for 1-2 hours, then heat to reflux for 4-6 hours.[9]

-

Quenching: Cool the reaction mixture to 0 °C. Quench by the very slow, dropwise addition of methanol until gas evolution ceases. This will destroy any excess borane.

-

Work-up: Remove the THF/methanol by rotary evaporation. To the resulting residue, add 2M HCl and heat at reflux for 1 hour to hydrolyze the borate-amine complexes.

-

Isolation: Cool the aqueous solution and basify to pH > 12 with a 5M NaOH solution. The product is highly water-soluble. The aqueous layer can be concentrated and the product purified as described in the next section, or it can be extracted continuously with a suitable organic solvent (e.g., chloroform) for an extended period.

Purification of (S)-2-aminobutane-1,4-diol

The product is a polar, hygroscopic, and often viscous oil or low-melting solid, making purification challenging.

-

Vacuum Distillation: The product can be purified by distillation under high vacuum. However, its high boiling point requires care to prevent decomposition.

-

Crystallization as a Salt: A common method is to dissolve the crude product in an alcohol like ethanol or isopropanol, and then add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt can then be recrystallized.[15]

-

Column Chromatography: Purification can be achieved on silica gel using a polar eluent system, such as Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 80:18:2). Alternatively, ion-exchange chromatography can be an effective method for separating the basic amino diol from non-basic impurities.[16]

Summary of Reaction Parameters

| Parameter | Protocol A: LiAlH₄ | Protocol B: BH₃·THF |

| Reducing Agent | Lithium Aluminum Hydride | Borane-Tetrahydrofuran Complex |

| Equivalents | ~3.0 | ~4.0 - 5.0 |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | 0 °C to Reflux (~66 °C) | 0 °C to Reflux (~66 °C) |

| Reaction Time | 12 - 18 hours | 4 - 6 hours |

| Typical Yield | 65 - 80% | 70 - 85% |

| Key Advantage | High reactivity, well-established | Milder, often higher yielding |

| Key Disadvantage | Pyrophoric, violent H₂O reaction | Flammable, requires careful quenching |

Visualization of Experimental Workflow

Caption: General workflow for the reduction of L-aspartic acid.

Safety & Handling

All operations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.[17]

-

Lithium Aluminum Hydride (LAH): Highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It is also corrosive and can cause severe skin burns and eye damage.[5][6] Never work with LAH near water. Use Class D fire extinguishers for LAH fires.

-

Borane-THF (BH₃·THF): A flammable liquid. The complex is stabilized in THF, but it can react vigorously with water. Handle under an inert atmosphere.[10]

-

Anhydrous Solvents: Ensure solvents like THF are truly anhydrous. The presence of water can violently decompose the reducing agents and poses a significant safety risk.

References

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from Chemistry Steps. [Link]

-

Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from Pharmaguideline. [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Aspartic Acid: Synthesis, Applications, and Industrial Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Retrieved from Henry Rzepa's Blog - Ch.imperial. [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from Chemistry LibreTexts. [Link]

-

PMC - NIH. (n.d.). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Retrieved from PMC - NIH. [Link]

-

Organic Syntheses. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Org. Synth. 1985, 63, 136. [Link]

-

Neumann, H. et al. (n.d.). ChemRxiv. Retrieved from ChemRxiv. [Link]

-

de Lima, E. C., et al. (2010). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Journal of the Brazilian Chemical Society, 21(5), 777-781. [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from ACS Publications. [Link]

-

ResearchGate. (n.d.). Scheme 3 Synthesis of 1,4-diaminobutane cross-linked,.... Retrieved from ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

-

European Patent Office. (1995). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. Retrieved from European Patent Office. [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from Organic Synthesis. [Link]

-

PubMed. (2003). [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 20(3), 392-7. [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from Organic Chemistry Portal. [Link]

-

PubMed. (n.d.). Synthesis and purification of amyloidogenic peptides. Retrieved from PubMed. [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from Chemistry LibreTexts. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from Carl ROTH. [Link]

- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

-

University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from UCSB Chemistry & Biochemistry. [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from SciSpace. [Link]

-

NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

-

PubMed. (n.d.). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Retrieved from PubMed. [Link]

-

NIST WebBook. (n.d.). 2-Butyne-1,4-diol. Retrieved from NIST WebBook. [Link]

-

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. westliberty.edu [westliberty.edu]

- 7. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Borane Reagents [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. peptide.com [peptide.com]

- 14. scispace.com [scispace.com]

- 15. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 16. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Application Notes and Protocols: Strategic Protection of 2-Amino-1,4-butanediol for Complex Synthesis

Introduction: The Versatility of 2-Amino-1,4-butanediol and the Imperative for Controlled Reactivity

2-Amino-1,4-butanediol is a valuable chiral building block in medicinal chemistry and drug development. Its trifunctional nature, possessing a primary amine, a primary alcohol, and a secondary alcohol, offers a scaffold for the synthesis of a diverse range of complex molecules, including chiral pyrrolidines and other heterocyclic structures. However, this inherent reactivity presents a significant challenge: the need for precise control over which functional group participates in a given reaction. Unchecked, the nucleophilicity of the amine and the two hydroxyl groups can lead to a mixture of undesired products, significantly reducing the yield and complicating purification.

To harness the full synthetic potential of 2-amino-1,4-butanediol, a well-designed protecting group strategy is not merely advantageous; it is essential. The judicious use of protecting groups allows for the temporal masking of one or more functional groups, directing the reactivity to the desired site. This application note provides a comprehensive guide to the strategic protection of 2-amino-1,4-butanediol, detailing field-proven protocols and the underlying chemical principles that govern the selection and application of various protecting groups. We will explore orthogonal protection strategies that enable the sequential deprotection and modification of the different functional groups, a cornerstone of modern multi-step organic synthesis.[1][2]

Strategic Considerations: Navigating the Landscape of Protecting Groups

The successful synthesis of complex molecules from polyfunctional starting materials like 2-amino-1,4-butanediol hinges on the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct and non-interfering conditions.[2][3] For instance, one group might be labile to acid, another to base, and a third removable by hydrogenolysis. This allows for the selective unmasking of a specific functional group for further transformation while the others remain protected.

The choice of a protecting group strategy should be guided by several key factors:

-

Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

-

Chemoselectivity: The protecting group should be introduced and removed without affecting other functional groups in the molecule.

-

Atom Economy: The protecting group and the reagents used for its installation and removal should be considered in the context of overall synthetic efficiency and waste generation.

Below is a diagram illustrating the decision-making process for developing an orthogonal protection strategy for 2-amino-1,4-butanediol.

Protecting the Amino Group: Boc and Cbz Strategies

Due to the higher nucleophilicity of the primary amine compared to the hydroxyl groups, the first step in a protecting group strategy for 2-amino-1,4-butanediol is typically the chemoselective protection of the nitrogen atom.[4] The most commonly employed protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[5]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[6] The commercially available (S)-(-)-2-(Boc-amino)-1,4-butanediol and its (R)-enantiomer provide a convenient starting point for many synthetic endeavors.

Protocol 1: N-Boc Protection of 2-Amino-1,4-butanediol

Materials:

-

2-Amino-1,4-butanediol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 2-amino-1,4-butanediol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the dioxane under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.

Causality and Insights: The use of a biphasic dioxane/water system ensures the solubility of both the polar amino diol and the less polar (Boc)₂O. Sodium bicarbonate acts as a mild base to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the protected product.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another cornerstone of amine protection, offering orthogonality to the Boc group as it is stable to acidic conditions but readily cleaved by catalytic hydrogenolysis.[7]

Protocol 2: N-Cbz Protection of 2-Amino-1,4-butanediol

Materials:

-

2-Amino-1,4-butanediol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-1,4-butanediol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate (2.0 eq) and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, extract the mixture with diethyl ether.

-

Wash the organic layer successively with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[8]

Causality and Insights: The reaction is performed at 0 °C to control the reactivity of the highly electrophilic benzyl chloroformate and to minimize potential side reactions. The aqueous workup is crucial to remove unreacted Cbz-Cl and inorganic salts.

| Protecting Group | Introduction Reagents | Deprotection Conditions | Orthogonality |

| Boc | (Boc)₂O, NaHCO₃, Dioxane/H₂O | TFA in CH₂Cl₂; or HCl in Dioxane | Stable to hydrogenolysis and mild base. |

| Cbz | Cbz-Cl, Na₂CO₃, Dioxane/H₂O | H₂, Pd/C, MeOH; or HBr in AcOH | Stable to acidic conditions. |

Protecting the Diol Moiety: Selective and Orthogonal Strategies

With the amino group protected, the next strategic decision involves the protection of the primary and secondary hydroxyl groups. The steric and electronic differences between the primary (C4-OH) and secondary (C2-OH) alcohols allow for selective protection.

Selective Protection of the Primary Alcohol with Silyl Ethers

Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), can be used to selectively protect the less sterically hindered primary alcohol.[9]

Protocol 3: Selective TBDMS Protection of N-Boc-2-amino-1,4-butanediol

Materials:

-

N-Boc-2-amino-1,4-butanediol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-2-amino-1,4-butanediol (1.0 eq) in anhydrous DMF.

-

Add imidazole (1.2 eq) and stir until dissolved.

-